Cas no 2171982-01-5 (6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid)

6-{(9H-Fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected heterocyclic compound, primarily utilized in peptide synthesis and medicinal chemistry. The Fmoc group ensures selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. Its pyrazolo[3,4-c]pyridine core offers structural diversity for designing bioactive molecules, while the carboxylic acid functionality facilitates further derivatization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and efficient cleavage properties. Its well-defined reactivity and purity make it a reliable intermediate for constructing complex pharmacophores or modified peptides.
6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid structure
2171982-01-5 structure
Product Name:6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid
CAS No:2171982-01-5
MF:C23H21N3O4
MW:403.430545568466
CID:6122509
PubChem ID:165589460
Update Time:2025-05-20

6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid
    • 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
    • 2171982-01-5
    • EN300-1556098
    • Inchi: 1S/C23H21N3O4/c1-25-20-12-26(11-10-18(20)21(24-25)22(27)28)23(29)30-13-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,19H,10-13H2,1H3,(H,27,28)
    • InChI Key: BNIKHOKKVUCOCC-UHFFFAOYSA-N
    • SMILES: O(C(N1CC2=C(C(C(=O)O)=NN2C)CC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 403.15320616g/mol
  • Monoisotopic Mass: 403.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 651
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 84.7Ų

6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid Pricemore >>

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Additional information on 6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo3,4-cpyridine-3-carboxylic acid

Introduction to 6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 2171982-01-5)

6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid, identified by its CAS number 2171982-01-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[3,4-c]pyridine scaffold, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure suggests a high degree of functionalization, which may contribute to its unique pharmacological properties.

The pyrazolo[3,4-c]pyridine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyridine ring. This configuration is often associated with compounds exhibiting significant interactions with biological targets such as enzymes and receptors. The methyl group at the 1-position and the carboxylic acid functionality at the 3-position further enhance the compound's potential for further derivatization and biological evaluation. These structural features make it an attractive candidate for drug discovery efforts aimed at identifying novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic profiles. Pyrazolo[3,4-c]pyridines have been explored for their potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. The fluoren-9-ylmethoxycarbonyl group in this compound not only adds to its structural complexity but also may influence its solubility and metabolic stability, which are critical factors in drug development.

One of the most compelling aspects of this compound is its potential as a bioisostere for other pharmacologically active molecules. Bioisosterism involves replacing one functional group or atom with another to improve a molecule's properties without altering its core pharmacological activity. The fluoren-9-ylmethoxycarbonyl moiety could serve as an effective bioisostere for other ester functionalities commonly found in drug molecules. This property could be particularly useful in optimizing drug candidates for better pharmacokinetic behavior.

Recent studies have highlighted the importance of fluorene derivatives in medicinal chemistry due to their ability to enhance the binding affinity and selectivity of drug candidates. The fluoren-9-ylmethoxycarbonyl group in this compound may contribute to these effects by increasing the rigidity of the molecule and improving interactions with biological targets. Additionally, the presence of multiple hydrogen bond donors and acceptors in its structure could enhance its binding affinity through hydrogen bonding interactions.

The carboxylic acid functionality at the 3-position provides another opportunity for further chemical modification. Carboxylic acids are versatile handles that can be used to form esters, amides, or other derivatives, which can be tailored for specific biological activities. For instance, forming an amide bond with a suitable amino acid could lead to a peptidomimetic compound with enhanced stability and bioavailability.

From a synthetic chemistry perspective, 6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid represents an interesting challenge due to its complex structure. The synthesis of this compound would likely involve multi-step reactions starting from readily available precursors such as pyrazolopyridine derivatives and fluorene-based carbodiimides. Advances in synthetic methodologies have made it possible to construct such complex molecules efficiently, which is crucial for drug discovery efforts.

In conclusion,6-{(9H-fluoren-9-yl)methoxycarbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS No. 2171982-01-5) is a promising scaffold for pharmaceutical research due to its unique structural features and potential biological activities. Its incorporation into drug discovery programs could lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Further exploration of this compound through both computational modeling and experimental validation will be essential to fully understand its potential applications.

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